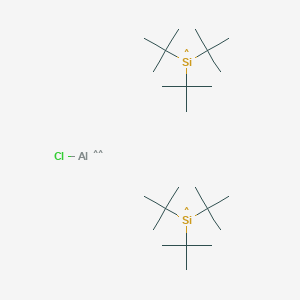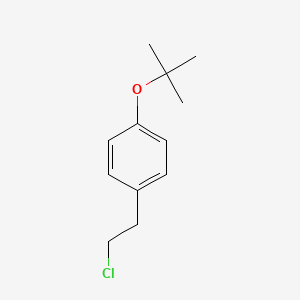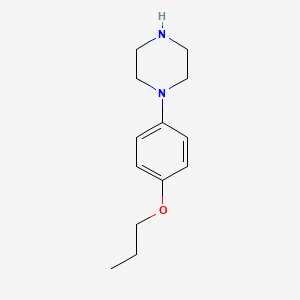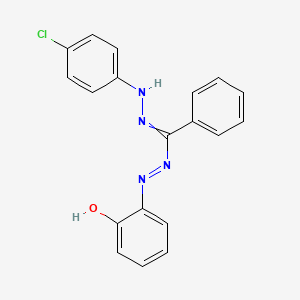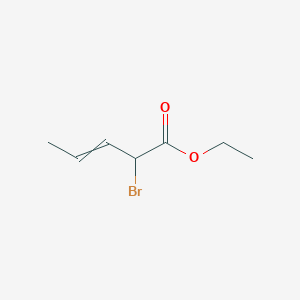![molecular formula C13H18O3 B12558150 11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate CAS No. 189744-32-9](/img/structure/B12558150.png)
11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxobicyclo[531]undec-8-en-8-yl acetate is a bicyclic compound with a unique structure that includes an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate typically involves the formation of the bicyclic core followed by the introduction of the acetate group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent oxidation and acetylation steps are used to introduce the oxo and acetate functionalities, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The acetate group can also undergo hydrolysis, releasing acetic acid and modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound with different functional groups and applications.
2,2,9,11-Tetramethylspiro[5.5]undec-8-en-1-yl acetate: A structurally related compound with distinct chemical properties.
Uniqueness
11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and other fields .
Properties
CAS No. |
189744-32-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(11-oxo-8-bicyclo[5.3.1]undec-8-enyl) acetate |
InChI |
InChI=1S/C13H18O3/c1-9(14)16-12-8-7-10-5-3-2-4-6-11(12)13(10)15/h8,10-11H,2-7H2,1H3 |
InChI Key |
WWJFDFZKOZMEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CCC2CCCCCC1C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


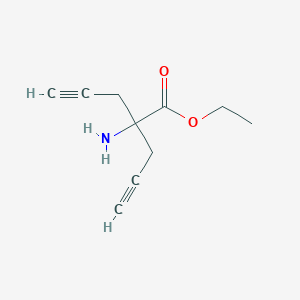
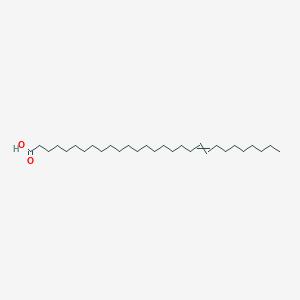
![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)
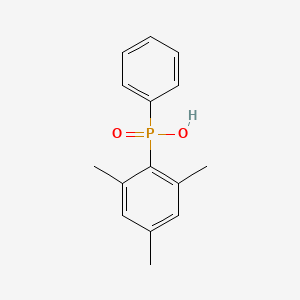
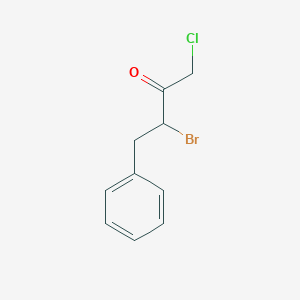
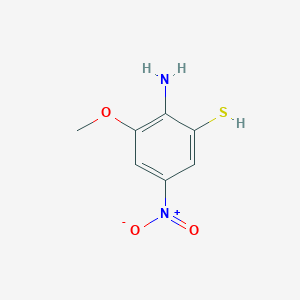
![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
